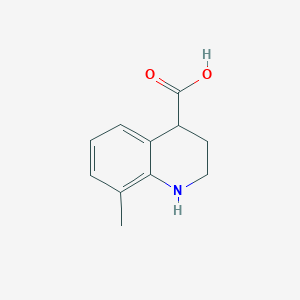

8-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Description

8-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a tetrahydroquinoline derivative featuring a carboxylic acid group at the C4 position and a methyl substituent at C6. Its molecular formula is C₁₁H₁₃NO₂ (molecular weight: 191.23 g/mol), and it is characterized by a partially saturated quinoline ring system, which influences its electronic properties and reactivity .

Properties

IUPAC Name |

8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7-3-2-4-8-9(11(13)14)5-6-12-10(7)8/h2-4,9,12H,5-6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPNNHDKBJINIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(CCN2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the reduction of quinoline-4-carboxylic acids. One common method is the catalytic hydrogenation of quinoline-4-carboxylic acids using platinum catalysts. Another approach involves the reduction with Raney nickel in an aqueous alkaline medium, which is stereoselective and yields the cis isomers of the product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the procedures used in laboratory synthesis can be scaled up for industrial applications, involving similar catalytic hydrogenation or reduction techniques under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: It can be further reduced to form fully hydrogenated derivatives.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and selenium dioxide.

Reduction: Catalysts such as platinum or Raney nickel are used in hydrogenation reactions.

Substitution: Reagents like alcohols or amines can be used in the presence of acid catalysts to form esters or amides.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Fully hydrogenated tetrahydroquinoline derivatives.

Substitution: Esters or amides of this compound.

Scientific Research Applications

8-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the synthesis of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s structural analogs differ primarily in substituent positions, oxidation states, and functional groups. Key comparisons include:

Table 1: Structural and Functional Comparison

Key Observations :

- Oxo vs.

- N-Methylation: 1-Methyl analogs (e.g., 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid) exhibit altered basicity and steric effects, which may influence pharmacokinetics .

Physicochemical Properties

- Purity and Stability: Commercial 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is available at ≥95% purity (CAS 14179-84-1), while synthetic derivatives like 1-methyl analogs achieve 97% purity, reflecting advances in purification techniques .

- Crystal Packing: Weak C–H⋯π and hydrogen-bonding interactions in methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate influence solid-state stability, a consideration for formulation .

Biological Activity

8-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a member of the tetrahydroquinoline family, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

- A quinoline ring system that is partially hydrogenated.

- A carboxylic acid group at the fourth position.

- A methyl group at the eighth position.

This unique arrangement contributes to its chemical reactivity and biological properties.

The biological activity of this compound is mediated through its interaction with specific molecular targets. It has been shown to act as an inhibitor or modulator of various enzymes and receptors, influencing several biochemical pathways. Notably, it may affect:

- Antimicrobial activity : By inhibiting bacterial enzymes.

- Anticancer properties : Through modulation of cell signaling pathways involved in tumor growth and metastasis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For example:

- In a study evaluating various quinoline derivatives, compounds similar to this compound demonstrated notable inhibition against multiple bacterial strains such as E. coli and Staphylococcus aureus .

| Compound | Bacterial Strain | Mean Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 13.7 ± 0.58 |

| Similar compound A | Staphylococcus aureus | 15.0 ± 0.75 |

| Similar compound B | Pseudomonas aeruginosa | 12.5 ± 0.60 |

Anticancer Activity

The compound has also shown promise in cancer research:

- Studies have reported that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .

- Molecular docking studies suggest that it interacts with key proteins involved in cancer progression.

Case Studies

- Antibacterial Efficacy : A study synthesized a series of tetrahydroquinoline derivatives and evaluated their antibacterial activity using disc diffusion methods. The results indicated that certain derivatives exhibited superior antibacterial effects compared to standard antibiotics .

- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis markers .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via multicomponent reactions, such as the Castagnoli-Cushman reaction, which involves imines reacting with anhydrides to form tetrahydroisoquinoline scaffolds. Intermediates are typically characterized using and NMR to confirm regiochemistry and stereochemistry. For example, trans-configuration in derivatives is confirmed by coupling constants () in NMR spectra . Alkaline hydrolysis followed by chromatographic separation (e.g., LC-MS) is also employed for isolating intermediates .

Q. How should researchers handle discrepancies in spectroscopic data for tetrahydroquinoline derivatives?

- Methodological Answer : Discrepancies in NMR or mass spectrometry data can arise from solvent effects, tautomerism, or impurities. To resolve these, cross-validate results using high-resolution mass spectrometry (HRMS) and 2D NMR techniques (e.g., COSY, HSQC). For instance, in the synthesis of 6-hydroxy-2-oxo-tetrahydroquinoline derivatives, LC-MS and - heteronuclear correlation were critical for unambiguous assignment .

Q. What nomenclature conventions apply to tetrahydroquinoline-carboxylic acid derivatives?

- Methodological Answer : IUPAC naming prioritizes the carboxylic acid group at position 4, with substituents numbered accordingly (e.g., 8-methyl). Avoid abbreviations; use full chemical names in manuscripts. For example, "1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid" distinguishes the methyl and keto groups at positions 1 and 2 .

Advanced Research Questions

Q. How can diastereoselectivity be controlled in the synthesis of tetrahydroquinoline derivatives?

- Methodological Answer : Diastereoselectivity is influenced by reaction conditions (e.g., solvent polarity, temperature) and catalysts. In the Castagnoli-Cushman reaction, trans-diastereomers dominate due to steric hindrance during cyclization. Mechanistic studies using DFT calculations or kinetic isotope effects can elucidate transition states . Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) may further enhance selectivity .

Q. What strategies resolve contradictions in biological activity data for halogenated tetrahydroquinoline derivatives?

- Methodological Answer : Contradictory bioactivity reports (e.g., antimicrobial vs. inactive) may stem from assay variability or substituent positioning. Systematically compare derivatives with halogen (Cl, Br) or methoxy groups at positions 6 or 8. For example, 6-bromo derivatives showed enhanced activity in antimicrobial screens, while 8-methoxy analogs exhibited reduced efficacy due to steric effects . Dose-response curves and computational docking (e.g., AutoDock) can validate target interactions .

Q. What electrochemical methods are used to study dehydrogenation pathways in tetrahydroquinolines?

- Methodological Answer : Electrochemical-mass spectrometry (EC-MS) coupling enables real-time monitoring of dehydrogenation. For 8-methyl-THQ, C–N bond cleavage occurs via a radical intermediate, as shown by nESI-MS detection of dimeric products. TEMPO-mediated oxidation further confirms the role of electron transfer in these pathways .

Q. How are natural analogs of tetrahydroquinoline-carboxylic acids isolated and characterized?

- Methodological Answer : Natural analogs (e.g., from brown rice) are extracted via alkaline hydrolysis and purified using reverse-phase chromatography. Structural elucidation combines LC-MS for molecular weight determination and NMR for functional group assignment. For example, 6-hydroxy-2-oxo-tetrahydroquinoline-4-carboxylic acid methyl ester was identified as a new natural product using these methods .

Q. What role do substituents play in modulating the stability of tetrahydroquinoline-carboxylic acids?

- Methodological Answer : Electron-withdrawing groups (e.g., Cl, Br) at position 6 increase stability by reducing electron density on the quinoline ring, as evidenced by accelerated stability testing (40°C/75% RH). Conversely, methyl groups at position 8 enhance solubility but may reduce crystallinity, requiring co-crystallization agents for X-ray studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.